
Technetium Tc 99m dea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Technetium Tc 99m dea is a radiopharmaceutical used in medical imaging. It is a diagnostic agent that is used to detect and localize various diseases and conditions in the body. Technetium Tc 99m dea is a safe and effective imaging agent that has been widely used in medical practice for many years.
Mecanismo De Acción
Technetium Tc 99m dea works by binding to certain proteins in the body, which allows it to be detected by medical imaging equipment. The binding of Technetium Tc 99m dea to these proteins is specific, which allows for accurate detection and localization of disease.
Biochemical and Physiological Effects:
Technetium Tc 99m dea has no significant biochemical or physiological effects on the body. It is a safe and effective imaging agent that is well-tolerated by patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Technetium Tc 99m dea is a valuable tool for laboratory experiments. It allows researchers to study the structure and function of organs and tissues in the body, which can help to advance our understanding of various diseases and conditions. However, there are limitations to the use of Technetium Tc 99m dea in laboratory experiments. For example, it is not suitable for long-term studies, as the radioactivity of the compound decays over time.
Direcciones Futuras
There are many potential future directions for the use of Technetium Tc 99m dea in medical research. One area of interest is the development of new imaging techniques that can provide even more detailed information about the structure and function of organs and tissues in the body. Another potential direction is the use of Technetium Tc 99m dea in combination with other imaging agents, which could improve the accuracy and specificity of medical imaging. Additionally, there is ongoing research into the use of Technetium Tc 99m dea in targeted drug delivery, which could allow for more precise and effective treatment of various diseases and conditions.
Conclusion:
Technetium Tc 99m dea is a safe and effective imaging agent that has been widely used in medical practice for many years. It is a valuable tool for medical research, allowing researchers to study the structure and function of organs and tissues in the body. While there are limitations to its use in laboratory experiments, there are many potential future directions for the use of Technetium Tc 99m dea in medical research, including the development of new imaging techniques and the use of targeted drug delivery.
Métodos De Síntesis
Technetium Tc 99m dea is synthesized by the reaction of technetium-99m with diethylenetriaminepentaacetic acid (DTPA). This reaction produces a complex that is stable and can be used for medical imaging. The synthesis of Technetium Tc 99m dea is a relatively simple process that can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Technetium Tc 99m dea has been extensively studied for its use in medical imaging. It has been used to detect and localize various diseases and conditions, including cancer, heart disease, and bone disorders. Technetium Tc 99m dea is a valuable tool for medical research, as it allows researchers to study the structure and function of organs and tissues in the body.
Propiedades
Número CAS |
110802-98-7 |
|---|---|
Nombre del producto |
Technetium Tc 99m dea |
Fórmula molecular |
C15H32N3OS2Tc |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
1-[3-(diethylamino)-2-(2-methyl-2-sulfidopropyl)azanidylpropyl]azanidyl-2-methylpropane-2-thiolate;hydron;oxo(99Tc)technetium-99(3+) |
InChI |
InChI=1S/C15H33N3S2.O.Tc/c1-7-18(8-2)10-13(17-12-15(5,6)20)9-16-11-14(3,4)19;;/h13,19-20H,7-12H2,1-6H3;;/q-2;;+3/p-1/i;;1+1 |
Clave InChI |
UARBVQRHHVPBBW-FCHARDOESA-M |
SMILES isomérico |
[H+].CCN(CC)CC(C[N-]CC(C)(C)[S-])[N-]CC(C)(C)[S-].O=[99Tc+3] |
SMILES |
[H+].CCN(CC)CC(C[N-]CC(C)(C)[S-])[N-]CC(C)(C)[S-].O=[Tc+3] |
SMILES canónico |
[H+].CCN(CC)CC(C[N-]CC(C)(C)[S-])[N-]CC(C)(C)[S-].O=[Tc+3] |
Sinónimos |
Tc-99m-DEA technetium Tc 99m DEA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



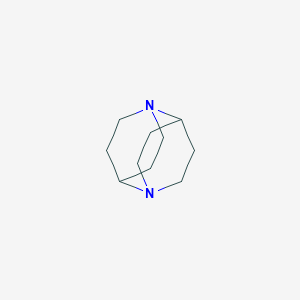
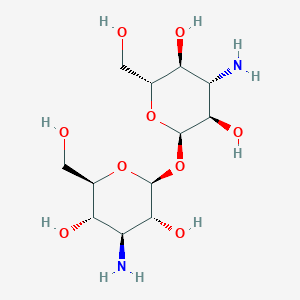

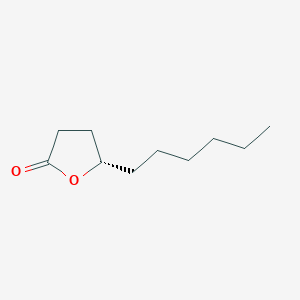
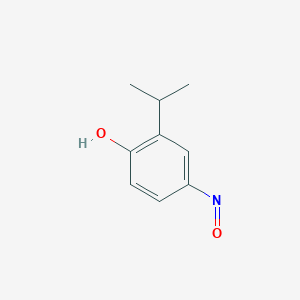

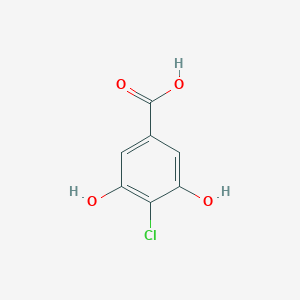

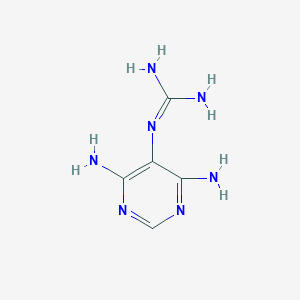
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)

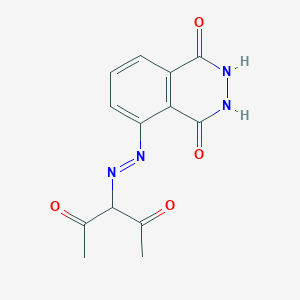
![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)